
Ethopropazinhydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Ethopropazine hydrochloride exhibits several pharmacological actions:
- Anticholinergic : It counteracts the effects of acetylcholine, which is often elevated in Parkinson's disease.
- Antihistamine : It has properties that can help alleviate symptoms associated with allergies and motion sickness.
- Antiadrenergic : It may influence adrenergic receptors, contributing to its therapeutic effects.
The compound is indicated for:
- Symptomatic treatment of Parkinsonism : Effective in managing muscle stiffness, tremors, and other motor symptoms associated with Parkinson's disease.
- Drug-induced extrapyramidal symptoms : Particularly useful for alleviating symptoms caused by other medications, such as antipsychotics.
Treatment of Parkinson's Disease
Ethopropazine has been used in clinical settings to treat patients with various forms of Parkinsonism, including idiopathic, postencephalitic, and arteriosclerotic types. A notable study involving 147 patients demonstrated that ethopropazine significantly improved motor symptoms such as rigidity and tremor when other treatments failed. Most patients reported better sleep quality and improvements in gait and posture without serious side effects, although drowsiness was common .
Management of Extrapyramidal Symptoms
Ethopropazine is particularly effective in managing drug-induced extrapyramidal reactions, which can occur with the use of antipsychotic medications. Its anticholinergic properties help mitigate symptoms such as akinesia and rigidity associated with these conditions .
Case Study 1: Efficacy in Parkinson's Disease
In a clinical trial published in JAMA, researchers evaluated the efficacy of ethopropazine in treating patients with Parkinson's disease who had not responded to other medications. The results indicated that the majority experienced significant relief from tremors and rigidity. The study highlighted that close monitoring of dosage was crucial to minimize side effects like dizziness .
Case Study 2: Drug-Induced Extrapyramidal Symptoms
Another study focused on patients who developed extrapyramidal symptoms due to antipsychotic treatment. Ethopropazine was administered as an antidyskinetic agent. The findings suggested a marked reduction in symptoms such as sialorrhea and oculogyric crisis, demonstrating its utility in this context .
Summary of Research Findings
Wirkmechanismus
Target of Action
Ethopropazine hydrochloride, also known as Profenamine hydrochloride, primarily targets muscarinic acetylcholine receptors and butyrylcholinesterase (BChE) . These targets play a crucial role in the nervous system. Muscarinic acetylcholine receptors are involved in various physiological functions such as smooth muscle contraction, heart rate modulation, and learning and memory in the brain. BChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Profenamine’s anti-Parkinson action can be attributed to its anticholinergic properties . It partially blocks central (striatal) cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia . This balance is crucial in controlling the motor symptoms of Parkinson’s disease. Profenamine is also a selective inhibitor of BChE over acetylcholinesterase (AChE), preventing the overstimulation of muscles caused by acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by Ethopropazine is the cholinergic pathway . By blocking the action of acetylcholine, Ethopropazine prevents the overstimulation of muscles, resulting in a decrease in muscle tone . This helps to alleviate symptoms such as muscle stiffness and spasms, which are common in conditions like Parkinson’s disease .
Result of Action
By improving muscle control and reducing stiffness, Ethopropazine permits more normal movements of the body as the disease symptoms are reduced . It is also used to control severe reactions to certain medicines such as reserpine, phenothiazines, chlorprothixene, thiothixene, loxapine, and haloperidol .
Biochemische Analyse
Biochemical Properties
Ethopropazine hydrochloride is described as a selective inhibitor of serum cholinesterase . A 10-4 M solution selectively inhibits plasma cholinesterase . There has been additional discussion on the inhibition of acetylcholinesterase (AChE) and cholinesterase .
Cellular Effects
Ethopropazine hydrochloride is used to treat symptoms of Parkinson’s disease or movement disorders due to the side effects of certain psychiatric drugs . It works by blocking a certain natural substance (acetylcholine). This helps to decrease symptoms such as muscle stiffness/spasms, shaking, and excess saliva . Ethopropazine does not treat movement problems caused by tardive dyskinesia and may worsen them .
Molecular Mechanism
Ethopropazine hydrochloride’s anti-Parkinson action can be attributed to its anticholinergic properties . Profenamine partially blocks central (striatal) cholinergic receptors, thereby helping to balance cholinergic and dopaminergic activity in the basal ganglia .
Temporal Effects in Laboratory Settings
The product is soluble in water and absolute ethanol . It is sparingly soluble in acetone and practically insoluble in ether and benzene . The pH of a 5% aqueous solution is approximately 5.8 .
Dosage Effects in Animal Models
When a racemic mixture of ethopropazine hydrochloride was injected into rats, no stereoselectivity was observed in plasma or tissues . The highest uptake of Ethopropazine hydrochloride occurred in brain tissue, followed by heart tissue, and then plasma .
Metabolic Pathways
Ethopropazine hydrochloride is involved in the cholinergic pathway, where it acts as a selective inhibitor of serum cholinesterase .
Transport and Distribution
The highest uptake of Ethopropazine hydrochloride occurred in brain tissue, followed by heart tissue, and then plasma . This suggests that it is transported and distributed within cells and tissues.
Vorbereitungsmethoden
Ethopropazine Hydrochlorid kann durch Alkylierung von Phenothiazin mit 1-Diethylamino-2-chlorpropan in Gegenwart von Natriumamid synthetisiert werden . Die Reaktion beinhaltet die Bildung eines Aziridinium-Zwischenprodukts, was das beobachtete Umlagerungsprodukt erklärt . Industrielle Produktionsverfahren umfassen typischerweise ähnliche Synthesewege, die eine hohe Reinheit und Ausbeute gewährleisten.
Analyse Chemischer Reaktionen
Ethopropazine Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in seine ursprüngliche Phenothiazinstruktur umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoff- und Schwefelatomen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Phenothiazin-Derivate .
Vergleich Mit ähnlichen Verbindungen
Ethopropazine Hydrochlorid ähnelt anderen Phenothiazin-Derivaten, wie zum Beispiel:
Chlorpromazin: Ein weiteres Phenothiazin-Derivat mit antipsychotischen Eigenschaften.
Thioridazin: Bekannt für seine antipsychotischen und antidyskinetischen Wirkungen.
Ethopropazine Hydrochlorid ist einzigartig aufgrund seiner selektiven Hemmung der Butyrylcholinesterase und seiner spezifischen Verwendung bei der Behandlung des Parkinsonismus .
Biologische Aktivität
Ethopropazine hydrochloride is an anticholinergic drug primarily used in the treatment of parkinsonism and drug-induced extrapyramidal reactions. It operates as a non-selective muscarinic acetylcholine receptor antagonist and an inhibitor of butyrylcholinesterase, which contributes to its therapeutic effects. This article explores the biological activity of ethopropazine hydrochloride, summarizing key research findings, case studies, and relevant data.
Ethopropazine's pharmacological effects are attributed to its ability to block cholinergic receptors in the central nervous system (CNS). By antagonizing these receptors, ethopropazine helps restore the balance between cholinergic and dopaminergic activity, which is often disrupted in conditions like Parkinson's disease. This action can alleviate symptoms such as rigidity, tremors, and bradykinesia.
Pharmacological Profile
Case Studies
A notable study published in JAMA in 1956 assessed the efficacy of ethopropazine in treating 147 patients with paralysis agitans (Parkinson's disease). The results indicated significant improvements in symptoms such as gait, posture, and speech. Most patients reported better sleep quality and a reduction in tremors compared to other available treatments. While side effects included drowsiness and dizziness, no severe adverse effects were noted, emphasizing the importance of careful dosage management .
In Vitro Studies
Research has demonstrated that ethopropazine exhibits cytotoxic effects at concentrations greater than 10 µM when tested on lung fibroblast cells. This suggests a potential risk for cellular toxicity at high doses, warranting caution in clinical use . Additionally, studies have shown that ethopropazine acts as an inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), with implications for its role in modulating cholinergic signaling pathways .
Comparative Efficacy
Ethopropazine has been compared with other anticholinergic agents and found to be more effective in managing severe tremors associated with parkinsonism. In a comparative study involving various cholinesterase inhibitors, ethopropazine was noted for its superior efficacy against specific types of tremors when standard treatments failed .
Adverse Effects and Safety Profile
Despite its therapeutic benefits, ethopropazine is associated with several side effects:
Eigenschaften
IUPAC Name |
N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPCQISYVPFYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045347 | |
Record name | Ethopropazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42957-54-0, 1094-08-2 | |
Record name | 10H-Phenothiazine-10-ethanamine, N,N-diethyl-α-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42957-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethopropazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Profenamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Profenamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042957540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethopropazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethopropazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethopropazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethopropazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-α-methyl-10H-phenothiazine-10-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Profenamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROFENAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O00T1I1VRN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.